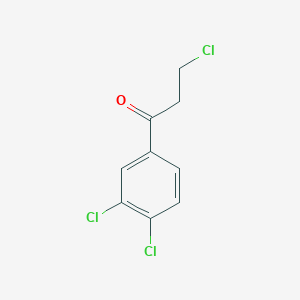

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one

Description

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one (CAS: 35857-66-0) is a chlorinated aromatic ketone synthesized via Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-chloropropanoyl chloride in the presence of AlCl₃ . This compound serves as a versatile intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic ring, which facilitates nucleophilic substitution and functionalization. Commercial suppliers list it with purities up to 97%, highlighting its relevance in synthetic chemistry .

Properties

IUPAC Name |

3-chloro-1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULARDXFALKMJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494835 | |

| Record name | 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35857-66-0 | |

| Record name | 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one typically involves the chlorination of 1-(3,4-dichlorophenyl)propan-1-one. One common method includes the reaction of 3,4-dichlorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of substituted derivatives such as amines or thiols.

Reduction: Formation of 3-chloro-1-(3,4-dichlorophenyl)propan-1-ol.

Oxidation: Formation of 3-chloro-1-(3,4-dichlorophenyl)propanoic acid.

Scientific Research Applications

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of specific metabolic or signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the aromatic ring or modifications to the propanone chain. Below is a systematic comparison based on synthesis, physicochemical properties, and applications.

Aromatic Ring Substituent Variations

Halogen-Substituted Derivatives

- Key Findings :

- Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Fluorinated analogs exhibit improved solubility in polar solvents .

- Thiophene derivatives demonstrate distinct electronic properties due to sulfur’s electron-donating effects, enabling applications in heterocyclic chemistry .

Alkyl/Aryl-Substituted Derivatives

- Key Findings :

Propanone Chain Modifications

- Key Findings: Amino groups introduce hydrogen-bonding capability, critical for receptor interactions in CNS-targeting drugs . Hydroxyl groups enable covalent inactivation of enzymes, as seen in GABA aminotransferase inhibitors .

Biological Activity

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its biological activity primarily revolves around enzyme inhibition and interactions with specific molecular targets, making it a subject of interest in medicinal chemistry and biochemistry.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H8Cl2O

- Molecular Weight : 205.07 g/mol

- IUPAC Name : this compound

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes. For example, studies have indicated its potential in inhibiting tyrosinase, an enzyme crucial for melanin production. Inhibitory activity is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Table 1: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | Tyrosinase | 12.27 |

| Other Derivatives | Tyrosinase | Varies |

Antimicrobial Activity

Recent evaluations have highlighted the antimicrobial properties of derivatives based on this compound. For instance, certain derivatives demonstrated significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial action.

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 0.22 |

| Derivative B | Staphylococcus epidermidis | 0.25 |

The mechanism of action for this compound involves binding to the active sites of enzymes or receptors, thereby altering their function. This interaction can lead to downstream effects on various biochemical pathways within cells.

Biochemical Pathways Affected

- Inhibition of Melanin Production : Through tyrosinase inhibition.

- Antimicrobial Action : By disrupting bacterial metabolic processes.

Study on Tyrosinase Inhibition

A notable study focused on the inhibition of tyrosinase by compounds featuring the 3-chloro-4-fluorophenyl moiety alongside other structural modifications. The study found that certain modifications significantly enhanced inhibitory potency compared to parent compounds.

Antimicrobial Evaluation

Another research effort evaluated a series of derivatives for their antimicrobial properties against clinically relevant pathogens. The findings indicated that specific substitutions on the phenyl ring could enhance efficacy and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.